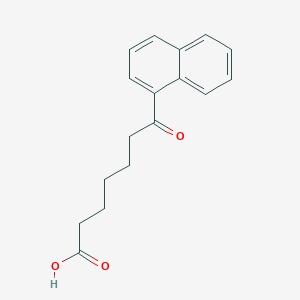

7-(1-Naphthyl)-7-oxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-naphthalen-1-yl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQDKZJQJMEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645319 | |

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-47-4 | |

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7 1 Naphthyl 7 Oxoheptanoic Acid

Established Synthetic Routes to 7-(1-Naphthyl)-7-oxoheptanoic acid

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene (B1677914). This reaction involves the introduction of an acyl group onto the aromatic ring of naphthalene.

Stepwise Synthesis Approaches

A plausible and widely practiced stepwise synthesis of this compound involves the reaction of naphthalene with a suitable derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Route 1: Using Pimeloyl Chloride

Preparation of the Acylating Agent: Pimelic acid is first converted to pimeloyl chloride. This is typically achieved by reacting pimelic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation: Naphthalene is then acylated with one of the acyl chloride groups of pimeloyl chloride. The reaction is generally carried out in an inert solvent like carbon disulfide (CS₂) or a chlorinated hydrocarbon at low temperatures to control the reactivity and selectivity. The Lewis acid catalyst, AlCl₃, activates the acyl chloride, making it a potent electrophile that attacks the electron-rich naphthalene ring.

Hydrolysis: The reaction mixture is subsequently quenched with water and acid to hydrolyze the intermediate complex and liberate the final product, this compound.

A potential alternative approach could involve a Grignard reaction, similar to the synthesis of 7-chloro-2-oxoheptanoic acid where a Grignard reagent is added to diethyl oxalate. google.com However, the Friedel-Crafts acylation remains the more direct and common method for this class of compounds.

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | Naphthalene, Pimeloyl chloride | AlCl₃, inert solvent | Intermediate complex |

| 2 | Intermediate complex | H₂O, HCl | This compound |

Regioselectivity and Stereoselectivity in Synthesis

The Friedel-Crafts acylation of naphthalene can result in substitution at either the α (C1) or β (C2) position of the naphthalene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Kinetic vs. Thermodynamic Control: Acylation at the α-position is generally favored under kinetically controlled conditions (lower temperatures), as the α-position is more reactive due to better stabilization of the carbocation intermediate. organic-chemistry.orgpku.edu.cn Conversely, β-acylation is the thermodynamically favored pathway, and at higher temperatures or with longer reaction times, rearrangement from the α- to the β-isomer can occur. google.com To achieve the desired 1-naphthyl substitution, the reaction should be conducted under kinetic control.

Solvent and Catalyst Effects: The choice of solvent and the nature of the Lewis acid catalyst can also influence the α/β isomer ratio. For instance, in the acetylation of naphthalene, the use of different solvents has been shown to alter the product distribution. organic-chemistry.org The steric bulk of the acylating agent and the catalyst complex can also play a role, with bulkier complexes favoring the less sterically hindered β-position. organic-chemistry.org

As this compound does not possess a chiral center in its backbone, stereoselectivity is not a factor in its direct synthesis.

Development and Optimization of Novel Synthetic Pathways

Research into the synthesis of aromatic ketones continues to evolve, with a focus on improving reaction efficiency and adhering to the principles of green chemistry.

Catalytic Strategies for Improved Reaction Efficiency

While traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts, modern approaches aim for catalytic efficiency. The use of more active and recyclable catalysts is a key area of development.

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, and metal oxides are being explored as alternatives to AlCl₃. routledge.com These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste.

Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have emerged as highly effective and water-tolerant Lewis acid catalysts for Friedel-Crafts reactions. They can be used in catalytic amounts and are often more selective than traditional catalysts.

Photocatalysis: Recent advancements have demonstrated the use of photoredox catalysis to generate acyl radicals from α-keto acids, which can then be used in acylation reactions under mild, visible-light-induced conditions. google.com

| Catalyst Type | Example(s) | Advantages |

| Heterogeneous Catalysts | Zeolites, Clays, Metal Oxides | Recyclable, easy separation |

| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | High activity, water tolerance, catalytic amounts |

| Photocatalysts | Iridium or Ruthenium complexes | Mild reaction conditions, use of visible light |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reactions: Performing Friedel-Crafts acylations under solvent-free conditions, for example, through mechanochemistry (ball-milling), can significantly reduce the environmental impact by eliminating the need for volatile and often toxic organic solvents.

Atom Economy: The development of catalytic reactions that proceed with high atom economy is a central tenet of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product.

Use of Greener Reagents: Exploring the use of carboxylic acids directly as acylating agents, instead of their more reactive but also more hazardous acid chloride counterparts, is an area of active research. researchgate.net This approach, while often requiring more forcing conditions, can offer a greener alternative. The use of biodegradable and inexpensive catalysts, such as tannic acid for the synthesis of related naphthol derivatives, also aligns with green chemistry principles. researchgate.net

Design and Synthesis of Structurally Modified Derivatives

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a variety of derivatives. The primary points of functionalization are the carboxylic acid group, the ketone, and the naphthalene ring.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a range of functional groups.

Esters: Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Amides: Amide derivatives can be prepared by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 7-(1-naphthyl)-7-hydroxyheptan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Modification of the Ketone: The ketone group can also be a site for derivatization.

Reduction: Selective reduction of the ketone to a secondary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 7-hydroxy-7-(1-naphthyl)heptanoic acid.

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group.

Modification of the Naphthalene Ring: The naphthalene ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing acyl group will influence the position of subsequent substitutions.

The synthesis of such derivatives allows for the fine-tuning of the molecule's properties for various potential applications.

| Functional Group Modified | Reaction Type | Product Class |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Ketone | Reduction | Secondary Alcohols |

| Naphthalene Ring | Electrophilic Substitution | Substituted Naphthalene Derivatives |

Modifications at the Naphthyl Moiety

The naphthyl group of this compound is a prime target for modification to explore structure-activity relationships. The introduction of various substituents onto the aromatic ring system can significantly alter the compound's electronic properties, lipophilicity, and steric profile.

Electrophilic Aromatic Substitution:

Further electrophilic aromatic substitution reactions on the naphthyl ring can introduce a range of functional groups. The directing effects of the existing acyl group will influence the position of subsequent substitutions. For instance, nitration, halogenation, or further Friedel-Crafts reactions could be employed to introduce nitro, halo, or alkyl/acyl groups, respectively. The specific isomeric products would depend on the reaction conditions and the nature of the substituent.

Cross-Coupling Reactions:

For more precise control over the position of substitution, modern cross-coupling reactions can be utilized. Starting from a halogenated derivative of this compound, Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents, including alkyl, aryl, and amino groups. For example, a bromo-substituted naphthyl derivative could be coupled with a boronic acid to form a new carbon-carbon bond.

Table 1: Examples of Naphthyl Moiety Modifications

| Starting Material | Reagents and Conditions | Product |

| This compound | HNO₃, H₂SO₄ | 7-(Nitro-1-naphthyl)-7-oxoheptanoic acid isomers |

| 7-(Bromo-1-naphthyl)-7-oxoheptanoic acid | Arylboronic acid, Pd catalyst, base | 7-(Aryl-1-naphthyl)-7-oxoheptanoic acid |

| 7-(Amino-1-naphthyl)-7-oxoheptanoic acid | Acyl chloride, base | 7-(Acylamino-1-naphthyl)-7-oxoheptanoic acid |

Modifications of the Oxoheptanoic Acid Side Chain

The oxoheptanoic acid side chain offers multiple points for chemical derivatization, including the ketone and carboxylic acid functional groups.

Reactions of the Ketone Group:

The ketone at the 7-position can undergo a variety of transformations. Reduction of the ketone using reducing agents like sodium borohydride would yield the corresponding alcohol, 7-hydroxy-7-(1-naphthyl)heptanoic acid. Reductive amination could be employed to introduce an amino group, leading to 7-amino-7-(1-naphthyl)heptanoic acid. The ketone can also be a site for the introduction of new carbon-carbon bonds through reactions such as the Wittig reaction to form an alkene.

Modifications of the Carboxylic Acid:

The carboxylic acid moiety is readily converted into a range of functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. nih.gov This can be used to modulate the compound's polarity and pharmacokinetic properties.

Amidation: Coupling with an amine, facilitated by reagents such as DCC or HATU, results in the formation of an amide. This modification can introduce new hydrogen bonding capabilities and alter the compound's biological activity.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Examples of Oxoheptanoic Acid Side Chain Modifications

| Starting Material | Reagents and Conditions | Product |

| This compound | NaBH₄, Methanol | 7-Hydroxy-7-(1-naphthyl)heptanoic acid |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 7-(1-naphthyl)-7-oxoheptanoate |

| This compound | Benzylamine, DCC | N-Benzyl-7-(1-naphthyl)-7-oxoheptanamide |

| This compound | LiAlH₄, THF | 7-(1-Naphthyl)heptane-1,7-diol |

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. u-tokyo.ac.jpdrughunter.com In the context of this compound, both the carboxylic acid and the ketone functionalities can be replaced with bioisosteres.

Carboxylic Acid Bioisosteres:

Common bioisosteres for the carboxylic acid group include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially offering improved metabolic stability or cell permeability. For example, a tetrazole ring is a well-established carboxylic acid bioisostere found in numerous approved drugs. drughunter.com

Ketone Bioisosteres:

The ketone group can be replaced by other functionalities that can act as hydrogen bond acceptors. Examples include sulfones, sulfoxides, and certain heterocyclic rings. The choice of bioisostere would depend on the specific role of the ketone in the biological activity of the parent compound.

Table 3: Examples of Bioisosteric Replacements

| Functional Group to be Replaced | Bioisosteric Replacement | Resulting Analog Structure |

| Carboxylic acid | Tetrazole | 5-(6-(1-Naphthoyl)hexyl)-1H-tetrazole |

| Carboxylic acid | Sulfonamide | N-(Alkylsulfonyl)-7-(1-naphthyl)-7-oxoheptanamide |

| Ketone | Sulfone | 7-(1-Naphthylsulfonyl)heptanoic acid |

The synthetic and derivatization strategies outlined above provide a roadmap for the systematic exploration of the chemical space around this compound. Such studies are crucial for the development of new chemical entities with optimized properties for various applications.

Biological Evaluation and Pharmacological Profiling of 7 1 Naphthyl 7 Oxoheptanoic Acid and Its Analogues

In Vitro Bioactivity Screening Platforms

The initial stages of characterizing the pharmacological properties of a compound like 7-(1-Naphthyl)-7-oxoheptanoic acid and its analogues involve a battery of in vitro assays. These controlled, laboratory-based experiments are fundamental in elucidating the compound's mechanism of action at a cellular and molecular level.

Cell-Based Assays for Cellular Response Evaluation

Cell-based assays are crucial for understanding how a compound affects cellular functions. These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, and the induction of specific cellular pathways. While specific data on the cellular effects of this compound is not extensively available in public literature, the methodologies for such evaluations are well-established.

Typically, human cancer cell lines are utilized to assess the cytotoxic or anti-proliferative potential of novel compounds. For instance, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to determine the metabolic activity of cells as an indicator of cell viability. A reduction in cell viability upon treatment with a compound would suggest potential cytotoxic effects.

Table 1: Representative Cell-Based Assays for Bioactivity Screening

| Assay Type | Parameter Measured | Typical Cell Lines |

| MTT Assay | Cell Viability/Proliferation | A549 (Lung Carcinoma), HT-29 (Colon Adenocarcinoma), A498 (Kidney Carcinoma), MIAPaCa2 (Pancreatic Carcinoma) |

| AlamarBlue Assay | Cell Viability/Proliferation | Human Mesenchymal Stem Cells (MSC) |

| Methylene Blue Staining | Cell Number | Human Mesenchymal Stem Cells (MSC) |

| Calcium Deposition Assay | Matrix Mineralization | Human Mesenchymal Stem Cells (MSC) |

Enzyme Inhibition and Activation Studies

Enzymes are critical regulators of biological processes, and their modulation by small molecules is a common therapeutic strategy. Studies investigating the effect of this compound and its analogues on specific enzymes would reveal their potential as inhibitors or activators. For example, kinase assays are frequently used in drug discovery to screen for compounds that can modulate the activity of protein kinases, which are often dysregulated in diseases like cancer.

Receptor Binding and Functional Assays

Understanding how a compound interacts with cellular receptors is paramount to defining its pharmacological profile. Receptor binding assays determine the affinity of a compound for a specific receptor, while functional assays assess whether the compound acts as an agonist (activator) or antagonist (blocker) of that receptor.

Research into analogues of this compound has provided insights in this area. Specifically, N-substituted amide derivatives of 7-naphthyl-5-oxohept-6-enoic acid were evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. These studies revealed that some of these analogues displayed measurable affinity and selectivity for the CB2 receptor.

Table 2: Cannabinoid Receptor Binding Affinity of Selected 7-Naphthyl-5-oxohept-6-enoic acid N-substituted Amide Analogues

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| Analogue XI | >10000 | 230 |

| Analogue XVIII | >10000 | 180 |

Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

These findings highlight the potential for this chemical scaffold to be developed into selective CB2 receptor ligands.

In Vivo Efficacy Studies in Preclinical Models

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo studies using preclinical animal models. These studies are essential for understanding the compound's therapeutic potential in a whole-organism context.

Establishment of Relevant Animal Models for Disease Investigation

The selection and establishment of an appropriate animal model are critical for the meaningful evaluation of a therapeutic candidate. The choice of model depends on the intended therapeutic area. For instance, if a compound shows in vitro activity against cancer cells, xenograft models (where human cancer cells are implanted into immunocompromised mice) are often used to assess its anti-tumor efficacy. If the compound is being investigated for its anti-inflammatory properties, animal models of inflammation, such as collagen-induced arthritis in mice, would be relevant.

As of the current literature, specific in vivo studies utilizing animal models for the evaluation of this compound have not been reported.

Assessment of Therapeutic Endpoints

In preclinical in vivo studies, the efficacy of a compound is determined by measuring specific therapeutic endpoints. These endpoints are quantitative measures of the disease state and can include tumor size and weight in cancer models, reduction in inflammatory markers in inflammation models, or behavioral changes in neurological models.

Given the absence of published in vivo studies for this compound, there is no available data on its therapeutic efficacy in preclinical models. The future investigation of this compound and its analogues in relevant animal models will be a crucial step in determining their potential as therapeutic agents.

Mechanistic Investigations of 7 1 Naphthyl 7 Oxoheptanoic Acid S Biological Actions

Elucidation of Molecular Targets and Signaling Pathways

Target Identification through Proteomics and Genomics

There is no available information from proteomic or genomic studies to identify the molecular targets of 7-(1-Naphthyl)-7-oxoheptanoic acid.

Receptor Occupancy and Ligand-Binding Kinetics

No data on the receptor occupancy or ligand-binding kinetics of this compound has been published.

Analysis of Cellular Responses Induced by this compound

Information regarding the cellular responses induced by this compound is not available in the current scientific literature.

Functional Characterization of Key Enzymes and Proteins Modulated

There are no studies that characterize the modulation of any key enzymes or proteins by this compound.

Integration of Structure-Activity Relationship (SAR) with Mechanistic Insights

Without any data on the biological activity or mechanism of action, no structure-activity relationship studies or their integration with mechanistic insights could be found for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 1 Naphthyl 7 Oxoheptanoic Acid

Comprehensive SAR Analysis of Core Structure Modifications

Structure-Activity Relationship (SAR) studies investigate how changes in the molecular structure of a compound affect its biological activity. For 7-(1-Naphthyl)-7-oxoheptanoic acid, the core structure can be dissected into three key components: the naphthyl ring, the heptanoic acid chain, and the keto group. Modifications to each of these can provide valuable insights into the structural requirements for biological activity.

Modifications of the Naphthyl Ring: The bulky, aromatic 1-naphthyl group plays a significant role in the molecule's interaction with its biological target, likely through pi-pi stacking and hydrophobic interactions. SAR studies on related compounds, such as naphthyridine analogs, have shown that substitutions on the ring system can significantly impact activity. nih.govnih.gov For instance, introducing small electron-donating or electron-withdrawing groups at various positions on the naphthyl ring could modulate the electronic distribution and steric bulk, thereby influencing binding affinity.

A hypothetical SAR exploration for this compound could involve the synthesis and biological evaluation of analogs with substitutions on the naphthyl ring, as illustrated in the table below.

| Modification on Naphthyl Ring | Rationale | Predicted Impact on Activity |

| Introduction of a hydroxyl (-OH) group | Can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target. | May increase or decrease activity depending on the position and the nature of the binding pocket. |

| Introduction of a methoxy (B1213986) (-OCH3) group | Increases lipophilicity and can act as a hydrogen bond acceptor. | Could enhance membrane permeability and binding affinity. |

| Introduction of a halogen (-F, -Cl, -Br) | Can alter electronic properties and lipophilicity; may act as a bioisostere for a hydrogen atom. | Halogens can improve binding through halogen bonding and increase metabolic stability, potentially leading to higher activity. |

| Replacement of the 1-naphthyl with a 2-naphthyl group | Alters the spatial arrangement of the aromatic system. | Likely to decrease activity if the specific orientation of the 1-naphthyl group is crucial for binding. |

Modifications of the Heptanoic Acid Chain: The seven-carbon chain provides flexibility to the molecule, allowing the naphthyl group and the carboxylic acid to adopt an optimal conformation for binding. The length and rigidity of this linker are critical.

| Modification on Heptanoic Acid Chain | Rationale | Predicted Impact on Activity |

| Shortening or lengthening the alkyl chain | Alters the distance between the naphthyl and carboxyl groups. | Likely to have a significant impact, with an optimal chain length for maximum activity. |

| Introducing unsaturation (double or triple bonds) | Increases rigidity and defines the geometry of the chain. | Could lock the molecule into a more or less active conformation. |

| Introducing substituents on the chain | Can influence conformation and introduce new interaction points. | May lead to steric hindrance or new favorable interactions. |

Modifications of the Keto and Carboxyl Groups: The keto group at position 7 and the terminal carboxylic acid are key functional groups that can participate in hydrogen bonding and ionic interactions.

| Modification of Functional Groups | Rationale | Predicted Impact on Activity |

| Reduction of the keto group to a hydroxyl | Removes a planar carbonyl and introduces a chiral center. | Could alter the binding mode and potentially lead to stereoselective activity. |

| Esterification of the carboxylic acid | Masks the negative charge and increases lipophilicity. | May improve cell permeability but could abolish a critical ionic interaction with the target, likely reducing activity. |

| Conversion of the carboxylic acid to an amide | Replaces the carboxylate with a neutral hydrogen bond donor/acceptor group. | Could maintain some binding interactions but with altered strength. |

Development of Predictive QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. utm.my The development of a predictive QSAR model for this compound and its analogs would be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. biointerfaceresearch.comnih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A diverse set of analogs of this compound with experimentally determined biological activities (e.g., IC50 values) is required. This set is typically divided into a training set for model development and a test set for external validation. biointerfaceresearch.com

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the descriptors and the biological activity. utm.mymdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and by predicting the activity of the compounds in the test set.

For a series of this compound analogs, a hypothetical QSAR equation might look like:

log(1/IC50) = alogP - bASA + c*HOMO + d

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

ASA is the accessible surface area, a steric descriptor.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

a, b, c, and d are regression coefficients determined by the statistical analysis.

Such a model could reveal, for instance, that higher hydrophobicity and a higher HOMO energy are beneficial for activity, while increased steric bulk is detrimental.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound possesses a flexible heptanoic acid chain, which can adopt numerous conformations in solution. However, it is likely that only one or a limited number of these conformations are biologically active.

Conformational analysis aims to identify the low-energy, stable conformations of the molecule and to understand how these conformations might interact with a target binding site. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the conformational landscape of this compound.

The key conformational features to consider include:

Orientation of the naphthyl ring: The rotation around the bond connecting the naphthyl ring to the keto group can influence how the aromatic system fits into a hydrophobic pocket.

Intramolecular interactions: The possibility of intramolecular hydrogen bonding or other non-covalent interactions can stabilize certain conformations.

Understanding the bioactive conformation is crucial for rational drug design. For example, if a specific bent conformation is required for activity, the flexible heptanoic acid chain could be replaced with a more rigid scaffold that locks the molecule in the desired shape, potentially leading to a significant increase in potency.

Exploration of Physicochemical Descriptors Influencing Activity

The biological activity of a compound is governed by a combination of its physicochemical properties. For this compound, several key descriptors are likely to influence its activity.

| Physicochemical Descriptor | Relevance to this compound |

| Lipophilicity (logP/logD) | The 1-naphthyl group imparts significant lipophilicity, which is crucial for crossing cell membranes and for hydrophobic interactions with the target. The optimal lipophilicity is a balance between membrane permeability and aqueous solubility. |

| Electronic Properties | The electron-rich naphthyl ring can participate in various electronic interactions. The electronic nature of substituents on this ring can be quantified by parameters like the Hammett constant (σ) and can influence binding affinity. |

| Hydrogen Bonding Capacity | The keto and carboxylic acid groups are potential hydrogen bond acceptors and donors, respectively. These interactions are often critical for anchoring the ligand in the binding site and for specificity. |

| Molecular Weight and Size | These properties influence the overall diffusion and transport of the molecule. Generally, lower molecular weight compounds are preferred for better oral bioavailability. |

| pKa | The pKa of the carboxylic acid determines its ionization state at physiological pH. The resulting carboxylate anion is crucial for forming ionic bonds with positively charged residues in the target protein. |

By systematically modifying the structure of this compound and correlating these changes with the resulting biological activity, a detailed understanding of the SAR can be established. This knowledge, coupled with predictive QSAR models and conformational analysis, provides a powerful platform for the design of new and improved therapeutic agents.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

Despite a comprehensive search of scientific literature and databases, there is a notable absence of publicly available research on the computational modeling and cheminformatics applications specifically focused on the chemical compound this compound. As a result, a detailed analysis as per the requested outline on its molecular docking, molecular dynamics simulations, pharmacophore modeling, virtual screening, in silico prediction of biological activities, and de novo design strategies cannot be provided at this time.

The exploration of a compound's potential therapeutic value and mechanism of action through computational methods is a cornerstone of modern drug discovery. These in silico techniques allow researchers to predict how a molecule might interact with biological targets, identify potential leads for new drugs, and optimize existing chemical structures. However, the application of these methods is contingent on the availability of foundational research and experimental data, which appear to be limited for this compound.

While general principles and methodologies for each of the requested computational areas are well-established, their specific application and the resulting findings are unique to the compound under investigation. Without dedicated studies on this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Future research initiatives may yet explore the computational profile of this compound, which would then enable a thorough examination of its properties and potential applications as outlined. Until such research is published and made accessible, a comprehensive article on this specific topic remains unfeasible.

Metabolic Fate and Biotransformation of this compound: A Review of Available Scientific Literature

As of the current date, a comprehensive review of publicly available scientific literature reveals a significant lack of specific research on the metabolic fate and biotransformation of the chemical compound this compound. Extensive searches of scholarly databases have not yielded any studies that directly investigate its in vitro metabolic stability, identify its metabolites, elucidate the specific cytochrome P450 enzymes or other metabolic pathways involved in its breakdown, or detail its in vivo metabolic profiling and excretion pathways in any preclinical species.

Therefore, it is not possible to provide a detailed, evidence-based article with specific research findings and data tables as requested in the outline. The scientific community has not yet published research that would allow for a thorough discussion of the following topics for this compound:

Metabolic Fate and Biotransformation Studies of 7 1 Naphthyl 7 Oxoheptanoic Acid

In Vivo Metabolic Profiling and Excretion Pathways in Preclinical Species

While general metabolic pathways for structurally related compounds, such as those containing a naphthalene (B1677914) moiety or a keto-acid functional group, have been described in the scientific literature, any application of that knowledge to 7-(1-Naphthyl)-7-oxoheptanoic acid would be purely speculative. Adhering to the principles of scientific accuracy, this article cannot extrapolate findings from other molecules to describe the specific metabolic fate of this compound.

Further research, including in vitro and in vivo studies, is required to characterize the metabolism and biotransformation of this specific compound. Such studies would be necessary to generate the data required to populate the requested article outline.

Future Research Directions and Unresolved Questions Pertaining to 7 1 Naphthyl 7 Oxoheptanoic Acid

Exploration of Novel Therapeutic Indications and Disease Targets

The chemical structure of 7-(1-Naphthyl)-7-oxoheptanoic acid provides a basis for investigating its activity against a range of diseases. The presence of the naphthyl moiety, a feature of some non-steroidal anti-inflammatory drugs (NSAIDs), suggests that a primary area of investigation could be its potential anti-inflammatory and analgesic properties. Future research should focus on its ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Beyond inflammation, the compound's structure warrants broader screening against other disease targets. The lipophilic nature of the naphthyl group combined with the flexible alkyl chain could facilitate entry into the central nervous system, making neurodegenerative diseases a plausible area of investigation. Furthermore, many anticancer agents possess aromatic ring systems, suggesting that screening for cytotoxic or antiproliferative activity against various cancer cell lines would be a valuable endeavor.

A hypothetical screening cascade for identifying the therapeutic potential of this compound is presented below.

Table 1: Hypothetical Screening Panel for Therapeutic Indications

| Therapeutic Area | Potential Molecular Target(s) | Initial Screening Assay |

|---|---|---|

| Inflammation | COX-1, COX-2, 5-LOX | Enzyme inhibition assays |

| Oncology | Kinases, Apoptotic Proteins | Cell viability and proliferation assays |

| Neurology | Beta-secretase (BACE1), Monoamine oxidase (MAO) | In vitro enzyme activity assays |

| Metabolic Disease | Peroxisome proliferator-activated receptors (PPARs) | Reporter gene assays |

Development of Advanced Drug Delivery Systems for this compound

The physicochemical properties of this compound, particularly its predicted low aqueous solubility due to the large nonpolar naphthyl group, present a challenge for conventional drug delivery. Future research should be directed towards developing advanced formulation strategies to enhance its bioavailability and target-specific delivery.

Investigating nano-based drug delivery systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could be a promising approach. These systems could encapsulate the compound, improving its solubility and protecting it from premature degradation. Moreover, the surface of these nanoparticles could be functionalized with targeting ligands to direct the compound to specific tissues or cells, thereby increasing its efficacy and reducing potential off-target effects. Another avenue of research could be the development of prodrugs, where the carboxylic acid group is temporarily modified to improve its pharmacokinetic profile.

Combination Therapy Approaches with Existing Agents

Once a primary therapeutic indication for this compound is identified, research into combination therapies will be a critical next step. The goal of combination therapy is to achieve synergistic effects, reduce the required doses of individual drugs, and overcome potential resistance mechanisms.

For instance, if the compound demonstrates anti-inflammatory properties, it could be tested in combination with existing NSAIDs or corticosteroids to potentially achieve a more potent anti-inflammatory response with a lower risk of side effects. If it shows efficacy in oncology, it could be combined with standard chemotherapeutic agents or targeted therapies to enhance tumor cell killing and circumvent drug resistance. In vitro and subsequent in vivo studies would be necessary to identify synergistic combinations and to understand the molecular basis of their enhanced efficacy.

Long-Term Research on Efficacy, Safety, and Resistance Mechanisms

Should initial studies demonstrate promising therapeutic activity, long-term research will be essential to establish a comprehensive profile of this compound. This will involve extended efficacy studies in relevant animal models of the targeted disease to assess the durability of the therapeutic effect.

Concurrently, comprehensive long-term safety and toxicology studies will be required to identify any potential for chronic toxicity. These studies would evaluate the effects of long-term administration on various organs and physiological systems.

A crucial aspect of long-term research, particularly in areas like oncology and infectious diseases, is the investigation of potential resistance mechanisms. This would involve generating resistant cell lines in vitro and analyzing the genetic or proteomic changes that lead to reduced sensitivity to the compound. Understanding these mechanisms is vital for developing strategies to mitigate or bypass resistance in a clinical setting.

Identification and Validation of Biomarkers for Therapeutic Response

To advance this compound towards personalized medicine, the identification and validation of biomarkers that predict therapeutic response will be paramount. These biomarkers could be genetic, proteomic, or metabolic signatures that correlate with the compound's efficacy in a patient or a specific disease subtype.

Initial biomarker discovery could involve high-throughput screening techniques, such as transcriptomics or proteomics, on cells or tissues treated with the compound. Any identified candidate biomarkers would then need to be validated in preclinical animal models and ultimately in human studies. The availability of a validated biomarker would enable the selection of patients most likely to benefit from treatment with this compound, thereby optimizing its therapeutic potential.

Table 2: Potential Biomarker Discovery Strategies

| Approach | Sample Type | Potential Information Gained |

|---|---|---|

| Transcriptomics (RNA-Seq) | Treated cells or tissues | Changes in gene expression profiles |

| Proteomics (Mass Spectrometry) | Treated cells or tissues | Changes in protein expression and post-translational modifications |

| Metabolomics | Plasma, urine, or tissues | Alterations in metabolic pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(1-Naphthyl)-7-oxoheptanoic acid, and how can yield optimization be systematically approached?

- Methodology : Begin with Friedel-Crafts acylation of 1-naphthalene with heptanedioic acid derivatives. Use anhydrous AlCl₃ as a catalyst in dichloromethane under nitrogen atmosphere to minimize hydrolysis. Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of naphthalene to acylating agent) to maximize yield . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Post-reduction, purify via column chromatography (silica gel, gradient elution) to isolate the keto-acid intermediate. Yield optimization should involve iterative adjustments to temperature (40–60°C) and catalyst loading (5–10 mol%) .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodology : Combine spectral analyses:

- NMR : Confirm the presence of a ketone (δ ~210 ppm in ¹³C NMR) and naphthyl protons (δ 7.2–8.3 ppm in ¹H NMR).

- MS : Validate molecular ion peak (expected m/z for C₁₇H₁₆O₃: ~268.3) and fragmentation patterns.

- HPLC : Use a C18 column (acetonitrile:water 70:30) to assess purity (>95% by area normalization). Cross-reference data with NIST spectral libraries where applicable . For reproducibility, document solvent batches and instrument calibration protocols .

Q. What solubility challenges are associated with this compound, and how can they be mitigated in biological assays?

- Methodology : Due to low aqueous solubility (common for aromatic keto-acids), prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). For in vitro studies, use co-solvents like ethanol or cyclodextrin inclusion complexes. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates . Pre-filter solutions (0.22 μm) before cell-based experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology : Conduct meta-analysis of existing data, focusing on variables such as:

- Batch-to-batch variability : Implement strict QC protocols (e.g., HPLC-MS for purity, Karl Fischer titration for residual solvents) .

- Assay conditions : Replicate experiments under standardized pH (7.4), temperature (37°C), and serum-free media to minimize confounding factors.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance thresholds. Report effect sizes and confidence intervals .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodology : Employ density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model:

- Electrophilic sites : Map electrostatic potential surfaces to identify reactive carbons on the naphthyl ring.

- Transition states : Simulate keto-enol tautomerization barriers to predict acid/base-catalyzed reaction pathways.

- Solvent effects : Use COSMO-RS to account for solvation in polar aprotic solvents (e.g., DMF). Validate predictions with kinetic studies (UV-Vis monitoring of intermediate formation) .

Q. How can researchers design experiments to probe the compound’s metabolic stability in hepatic models?

- Methodology :

- In vitro hepatocyte assays : Incubate the compound (10 μM) with primary human hepatocytes (37°C, 5% CO₂). Sample at 0, 15, 30, 60, 120 minutes. Quench reactions with acetonitrile, then analyze via LC-MS/MS to quantify parent compound and metabolites.

- CYP inhibition screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorescent probes. Calculate IC₅₀ values to identify enzyme interactions.

- Data interpretation : Apply Michaelis-Menten kinetics to estimate intrinsic clearance. Cross-validate with in silico tools like Simcyp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.